(7-Amino-1-methyl-1H-indol-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(7-amino-1-methylindol-3-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-5,13H,6,11H2,1H3 |
InChI Key |
SQCGPTAWMDJXHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)N)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Amino 1 Methyl 1h Indol 3 Yl Methanol
Retrosynthetic Analysis of the (7-Amino-1-methyl-1H-indol-3-yl)methanol Framework
A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors.
Disconnection Approaches for the Indole (B1671886) Ring System
The central challenge in the synthesis of this compound lies in the construction of the indole nucleus with the desired substitution pattern. Several classical and modern indole syntheses can be considered, each offering a different disconnection approach.
Fischer Indole Synthesis Disconnection: This approach involves the disconnection of the C2-C3 and N1-C7a bonds, leading back to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. For the target molecule, this would conceptually lead to N1-methyl-2-aminophenylhydrazine and a protected 3-hydroxypropionaldehyde derivative. However, the synthesis of the required polysubstituted phenylhydrazine can be complex.
Bartoli Indole Synthesis Disconnection: The Bartoli synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgresearchgate.netjk-sci.comnih.gov This suggests a disconnection of the indole ring leading back to a 2,6-disubstituted nitrobenzene (B124822) precursor. This is a highly convergent approach for introducing the C7-substituent.
Larock Indole Synthesis Disconnection: This palladium-catalyzed approach involves the cyclization of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com A retrosynthetic disconnection would lead to an ortho-iodoaniline bearing a protected amino group and a suitable alkyne to form the C2-C3 bond.
Strategic Planning for Amino and Hydroxymethyl Substituents
The introduction of the amino and hydroxymethyl groups requires careful strategic planning to ensure compatibility with the chosen indole synthesis and to avoid undesired side reactions.
The Amino Group: The 7-amino group can be introduced in several ways. A common strategy is to carry a nitro group through the synthesis and reduce it at a later stage. The Bartoli indole synthesis is particularly well-suited for this, starting from an ortho-substituted nitroarene. wikipedia.orgresearchgate.netjk-sci.comnih.gov Alternatively, a protected amino group, such as an acetamide (B32628) or a carbamate, can be used.
The N1-Methyl Group: The methyl group on the indole nitrogen can be introduced either before or after the indole ring formation. Pre-methylation of the starting aniline (B41778) or hydrazine (B178648) derivative is a viable option. wikipedia.org Alternatively, N-methylation of the formed indole ring can be achieved using a variety of reagents, such as methyl iodide with a base like sodium hydride. nih.govmonash.edu
The C3-Hydroxymethyl Group: The C3-hydroxymethyl group is typically introduced after the indole core is formed. A common and effective method is the Vilsmeier-Haack formylation of the indole at the C3 position to yield the corresponding aldehyde. nih.gov This aldehyde can then be readily reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165). Other methods for C3-formylation include the use of formaldehyde (B43269) and aqueous ammonia (B1221849) catalyzed by iron salts or visible-light-promoted reactions. organic-chemistry.orgorganic-chemistry.org
Approaches to the Indole Core Synthesis
Several named reactions for indole synthesis can be adapted to prepare the this compound scaffold.
Modifications of Fischer Indole Synthesis for 7-Aminoindoles
The Fischer indole synthesis is a robust and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org
To synthesize a 7-aminoindole derivative, one would typically start with a 2,6-disubstituted aniline. For the target molecule, a plausible starting material would be 2-nitro-6-methylaniline. This would first be converted to the corresponding phenylhydrazine. The N1-methylation could be performed on the aniline precursor or on the resulting indole. The Fischer synthesis has been shown to be compatible with various substituents on the aromatic ring, although electron-withdrawing groups can hinder the reaction. youtube.com
A potential synthetic sequence is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Diazotization and reduction | 2-Amino-6-nitroaniline | 2-Amino-6-nitrophenylhydrazine |
| 2 | Fischer Indole Synthesis | 2-Amino-6-nitrophenylhydrazine, protected 3-hydroxypropionaldehyde | 7-Nitro-1H-indol-3-yl)methanol (protected) |
| 3 | N-Methylation | 7-Nitro-1H-indol-3-yl)methanol (protected), Methyl iodide, Base | (7-Nitro-1-methyl-1H-indol-3-yl)methanol (protected) |
| 4 | Reduction and Deprotection | (7-Nitro-1-methyl-1H-indol-3-yl)methanol (protected) | This compound |
This table outlines a conceptual synthetic pathway and does not represent experimentally verified conditions.
Bartoli Indole Synthesis Adaptations for N1-Methylation and C3-Functionalization
The Bartoli indole synthesis is a powerful tool for the synthesis of 7-substituted indoles, proceeding via the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgresearchgate.netjk-sci.comnih.gov This method is particularly attractive for the synthesis of this compound as it directly installs a substituent at the 7-position.
A plausible synthetic route utilizing the Bartoli synthesis could involve the following steps:
| Step | Reaction | Reactants | Product |
| 1 | Bartoli Indole Synthesis | 1-Methyl-2,3-dinitrobenzene, Vinylmagnesium bromide | 7-Nitro-1-methyl-1H-indole |
| 2 | C3-Formylation | 7-Nitro-1-methyl-1H-indole, POCl3, DMF | 7-Nitro-1-methyl-1H-indole-3-carbaldehyde |
| 3 | Reduction of Aldehyde | 7-Nitro-1-methyl-1H-indole-3-carbaldehyde, NaBH4 | (7-Nitro-1-methyl-1H-indol-3-yl)methanol |
| 4 | Reduction of Nitro Group | (7-Nitro-1-methyl-1H-indol-3-yl)methanol, H2, Pd/C | This compound |
This table outlines a conceptual synthetic pathway and does not represent experimentally verified conditions.
The N1-methylation can be performed on the starting nitrobenzene or after the indole formation. The C3-functionalization would follow the indole synthesis. The nitro group serves as a precursor to the amino group, which is revealed in the final step.
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne, offering a versatile route to various indole derivatives. wikipedia.orgsynarchive.com N-methyl, N-acetyl, and N-tosyl derivatives of ortho-iodoanilines have been shown to be successful substrates, providing good to excellent yields. wikipedia.org
For the synthesis of this compound, one could envision a route starting from a suitably protected and N-methylated 2-iodo-6-aminoaniline. The choice of the alkyne is crucial for introducing the C3-substituent. An alkyne bearing a protected hydroxymethyl group would be required.
Palladium-catalyzed C-H activation and functionalization reactions have also emerged as powerful tools for the synthesis and modification of indoles. nih.govacs.orgacs.org These methods could potentially be employed for the direct introduction of the C7-amino group or for the C3-functionalization of a pre-formed 7-amino-1-methylindole core.
A conceptual pathway using a Larock approach is presented below:
| Step | Reaction | Reactants | Product |
| 1 | Protection and N-Methylation | 2-Iodo-6-nitroaniline | Protected N-methyl-2-iodo-6-nitroaniline |
| 2 | Larock Indole Synthesis | Protected N-methyl-2-iodo-6-nitroaniline, Propargyl alcohol (protected) | (7-Nitro-1-methyl-1H-indol-3-yl)methanol (protected) |
| 3 | Reduction and Deprotection | (7-Nitro-1-methyl-1H-indol-3-yl)methanol (protected) | This compound |
This table outlines a conceptual synthetic pathway and does not represent experimentally verified conditions.
Other Cyclization and Annulation Reactions Leading to the Indole Scaffold
Beyond the classical named reactions, several modern synthetic methods provide versatile pathways to the indole core. These reactions often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Palladium-catalyzed reactions are prominent in modern indole synthesis. The Larock indole synthesis, for instance, is a powerful heteroannulation reaction that constructs the indole ring from ortho-iodoanilines and alkynes. youtube.comyoutube.com This method and similar palladium-catalyzed cyclizations are valued for their ability to accommodate a wide range of functional groups. mdpi.comnih.gov Another significant palladium-catalyzed approach involves the intramolecular cyclization of 2-alkenylanilines, which can proceed under mild conditions. mdpi.com Tandem Sonogashira coupling followed by cyclization is also an efficient one-pot method to generate 2-substituted indoles from 2-haloanilines and terminal alkynes. nih.govresearchgate.netresearchgate.net
Radical-mediated cyclizations offer an alternative route, particularly for substrates that may be sensitive to the conditions of transition-metal catalysis. These reactions typically involve the cyclization of o-alkenyl or o-alkynyl anilines initiated by radical species.
Furthermore, transition-metal-free cyclization methods have been developed. For example, the Bartoli indole synthesis is effective for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents, a reaction that works well when the ortho position is blocked. youtube.com
Table 1: Comparison of Selected Modern Indole Synthesis Methods
| Method | Key Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Larock Indole Synthesis | o-Haloaniline, Alkyne | Palladium Catalyst | High functional group tolerance, versatile for substituted indoles. youtube.comyoutube.com |
| Palladium-Catalyzed Cyclization | 2-Alkynylaniline | Pd(OAc)₂, Ligands | Can be performed in aqueous micellar media. nih.gov |
| Bartoli Indole Synthesis | o-Substituted Nitroarene, Vinyl Grignard | Grignard Reagent | Particularly useful for the synthesis of 7-substituted indoles. youtube.com |
| Tandem Sonogashira-Cyclization | 2-Haloaniline, Terminal Alkyne | Palladium Catalyst, Copper co-catalyst | Efficient one-pot procedure for 2-substituted indoles. researchgate.netresearchgate.net |
Regioselective Introduction of the 7-Amino Group
Introducing a substituent at the C7 position of the indole ring is a significant challenge due to the intrinsic reactivity of the C3 and C2 positions. mdpi.com However, several strategies have been devised to achieve regioselective amination at the 7-position.
A common and well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. For indoles, direct nitration can be complex, often leading to mixtures of isomers and oxidation products. However, by using specific directing groups and reaction conditions, nitration at the 7-position can be achieved.
One strategy involves the use of a bulky protecting group at the N1 position, which can direct electrophiles to the C7 position. An alternative approach is the nitration of indoline, the reduced form of indole, followed by re-aromatization. For example, 1-acetylindoline (B31821) can be nitrated to yield 1-acetyl-7-nitroindoline, which is then hydrolyzed and dehydrogenated to give 7-nitroindole (B1294693). google.com The resulting 7-nitroindole can then be reduced to 7-aminoindole using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).
A notable method involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, which unexpectedly yields nitration at the 7-position instead of the 5-position. google.com Subsequent hydrolysis furnishes the 7-nitro derivative.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. numberanalytics.comyoutube.com This reaction has become a vital tool in modern organic synthesis for its broad substrate scope and functional group tolerance. numberanalytics.comorganic-chemistry.org To synthesize 7-aminoindoles using this method, a 7-haloindole (e.g., 7-bromo- or 7-iodoindole) is coupled with an ammonia surrogate or a primary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govyoutube.com
The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. numberanalytics.comyoutube.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com
Table 2: Key Components in Buchwald-Hartwig Amination for 7-Aminoindole Synthesis
| Component | Example | Function | Reference |
|---|---|---|---|
| Indole Substrate | 7-Bromoindole | Aryl halide coupling partner | organic-chemistry.org |
| Amine Source | Benzophenone imine (ammonia surrogate) | Nitrogen source for the amino group | nih.gov |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species | organic-chemistry.org |
| Ligand | XPhos, SPhos, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle | youtube.com |
| Base | NaOt-Bu, Cs₂CO₃ | Deprotonates the amine, facilitates ligand exchange | organic-chemistry.org |
An alternative to functionalizing a pre-formed indole ring is to construct the indole scaffold from a precursor that already contains the required 7-amino group (or a precursor to it). This approach circumvents the challenges of regioselective functionalization of the indole core.
For example, a suitably substituted 2,3-diaminoaniline derivative can be used as a starting material. Cyclization strategies, such as those involving reaction with α-haloketones (a variation of the Bischler synthesis), can then be employed to form the indole ring, with the amino group already positioned at what will become the 7-position of the final indole product. Similarly, a synthesis starting from 2-bromo-6-nitroaniline (B44865) allows for the construction of the indole ring via Sonogashira coupling and subsequent cyclization, with the nitro group later being reduced to the desired amine. researchgate.net
Selective Introduction and Functionalization of the 1-Methyl Group
The N-alkylation of indoles is a common transformation, but can be complicated by competing alkylation at the C3 position due to the high nucleophilicity of this carbon. organic-chemistry.org However, selective N1-methylation can be achieved under appropriate conditions.
A standard method involves deprotonating the indole nitrogen with a suitable base to form the indole anion, which is a much stronger nucleophile at the nitrogen position. This anion is then reacted with a methylating agent. Common bases for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). researchgate.net Methyl iodide (MeI) and dimethyl sulfate (B86663) (DMS) are classic methylating agents, though they are toxic. st-andrews.ac.uk
Greener and safer alternatives have been developed. Dimethyl carbonate (DMC), a non-toxic reagent, can be used for N-methylation in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.ukgoogle.com Another mild and highly selective method uses phenyl trimethylammonium iodide (PhMe₃NI) as a solid methylating agent, which offers excellent monoselectivity for N-methylation. nih.gov
Table 3: Selected Reagents for N1-Methylation of Indoles
| Base | Methylating Agent | Key Features | Reference |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (MeI) | Classic, strong base conditions; requires anhydrous solvent. | researchgate.net |
| Potassium Hydroxide (KOH) | Dimethyl Sulfate (DMS) | Strong base, effective but uses toxic alkylating agent. | st-andrews.ac.uk |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dimethyl Carbonate (DMC) | Catalytic base, green methylating agent, mild conditions. | st-andrews.ac.ukgoogle.com |
| Potassium Carbonate (K₂CO₃) | Phenyl trimethylammonium iodide (PhMe₃NI) | Mild basic conditions, high monoselectivity, safe reagent. | nih.gov |
Functionalization at the 3-Position to Introduce the Methanol (B129727) Moiety
With the 7-amino-1-methyl-1H-indole scaffold in hand, the next critical step is the introduction of the methanol group at the C3-position. The C3 position of indoles is the most nucleophilic and thus prone to electrophilic substitution. Several strategies can be employed to achieve this transformation.
Formylation and Subsequent Reduction Pathways
A reliable and widely used method for introducing a one-carbon unit at the C3-position of indoles is through formylation, followed by reduction. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. tcichemicals.comchemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.org The reaction of 7-amino-1-methyl-1H-indole with the Vilsmeier reagent would lead to the formation of an iminium ion intermediate at the C3-position, which upon aqueous workup, hydrolyzes to yield (7-Amino-1-methyl-1H-indol-3-yl)carbaldehyde.
The subsequent step involves the reduction of the aldehyde functionality to the primary alcohol. This can be readily achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and selective reagent for this purpose and is commonly used for the reduction of indole-3-carbaldehydes. google.com Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although it is a more powerful and less selective reagent.
A patent describes a similar two-step process for the synthesis of indole-3-methanol from indole, involving a Vilsmeier-Haack formylation followed by sodium borohydride reduction. google.com This pathway offers a high-yielding and scalable route to the desired product.
Table 2: Reagents for Formylation and Reduction
| Reaction Step | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Formylation | Vilsmeier Reagent (DMF/POCl₃) | 0 °C to room temperature | (7-Amino-1-methyl-1H-indol-3-yl)carbaldehyde |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | This compound |
Direct C3-Alkylation and Hydroxymethylation Reactions
Direct introduction of a hydroxymethyl group at the C3-position of indoles is an attractive, atom-economical approach. This can be achieved through electrophilic substitution using formaldehyde or a formaldehyde equivalent. However, the reactivity of formaldehyde can lead to the formation of dimeric and polymeric byproducts.
Recent studies have shown the feasibility of direct C3-hydroxymethylation of indoles. For instance, a K₂CO₃-promoted N-hydroxymethylation of indoles has been reported, although this functionalizes the nitrogen atom. researchgate.net More relevantly, methods for the C3-alkoxymethylation of free (N-H) indoles have been developed using a three-component reaction of the indole, an aldehyde, and an alcohol under transition-metal-free conditions, which could potentially be adapted for hydroxymethylation. researchgate.net A metal-free, Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has also been described, proceeding via a hydrogen autotransfer-type mechanism. chemrxiv.orgchemrxiv.orgrsc.org This suggests that under the right conditions, a direct hydroxymethylation might be achievable.
The success of direct hydroxymethylation on 7-amino-1-methyl-1H-indole would depend on the nucleophilicity of the C3-position, which is influenced by the electron-donating amino group at C7 and the methyl group at N1. Careful optimization of reaction conditions would be necessary to favor the desired mono-hydroxymethylation at C3 and avoid side reactions.
Carbonyl Group Introduction and Reduction
An alternative to formylation is the introduction of a different carbonyl group at the C3-position, followed by its reduction. Friedel-Crafts acylation of 1-methylindole (B147185) with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst readily occurs at the C3-position to yield the corresponding 3-acyl-1-methylindole.
For the synthesis of this compound, a suitable acyl group would be one that can be reduced to a hydroxymethyl group. For example, acylation with acetyl chloride would yield (7-Amino-1-methyl-1H-indol-3-yl)(ethan-1-one). The resulting ketone can then be reduced to the secondary alcohol, which is not the target compound. However, if a formyl group is considered a specific type of carbonyl, this section overlaps with 2.5.1. A more distinct approach would be the introduction of a group that can be converted to a hydroxymethyl group. For instance, the introduction of a carboxyl group via reaction with phosgene (B1210022) or a chloroformate, followed by reduction of the resulting carboxylic acid or ester, represents a viable, albeit longer, pathway. The reduction of a carboxylic acid or ester to an alcohol typically requires stronger reducing agents like LiAlH₄.
Stereoselective Synthesis Approaches (if applicable)
The C3-methanol carbon in this compound is not a stereocenter. However, if a substituent were present at the benzylic carbon of the methanol group, a stereocenter would be created, and stereoselective synthesis would become a critical consideration. For the purpose of a comprehensive discussion, this section will explore potential strategies for the stereoselective synthesis of chiral 3-indolylmethanol derivatives, which could be conceptually applied if a chiral analog of the target compound were desired.
Chiral Auxiliaries and Catalysts in Total Synthesis
The enantioselective synthesis of chiral indole derivatives is a highly active area of research. chemrxiv.orgnih.govorganic-chemistry.orgnih.gov Two main strategies are employed: the use of chiral auxiliaries and the application of chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary can be attached to the indole nitrogen or to a precursor molecule. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the addition of a nucleophile to a C3-carbonyl group. After the desired stereocenter is established, the auxiliary is removed. For example, N-tert-butanesulfinyl aldimines have been used for the stereoselective synthesis of δ- and ε-amino ketone derivatives. tcichemicals.com
Chiral Catalysts: The use of chiral catalysts is a more atom-economical and elegant approach. Chiral Lewis acids or Brønsted acids can catalyze the enantioselective functionalization of indoles. For instance, chiral phosphoric acids have been successfully used as catalysts in the asymmetric Friedel-Crafts alkylation of indoles. chemrxiv.orgorganic-chemistry.org
In the context of synthesizing a chiral analog of this compound, one could envision the asymmetric reduction of a precursor ketone, (7-Amino-1-methyl-1H-indol-3-yl)(R-yl)methanone. This reduction can be achieved with high enantioselectivity using chiral reducing agents or through catalytic asymmetric hydrogenation. Ruthenium-based catalysts with chiral diphosphine ligands are well-known for the highly enantioselective reduction of ketones. acs.orgresearchgate.net
Furthermore, the catalytic asymmetric allylboration of indoles with allylboronic acids, catalyzed by chiral BINOL derivatives, can generate products with adjacent stereocenters with high stereocontrol. researchgate.net While not directly applicable to the synthesis of the parent methanol derivative, this methodology highlights the power of catalytic asymmetric methods in creating complex chiral indole structures.
Table 3: Potential Stereoselective Strategies for Chiral Analogs
| Strategy | Approach | Example Catalyst/Auxiliary | Potential Application |
|---|---|---|---|
| Chiral Catalyst | Asymmetric reduction of a C3-ketone | Chiral Ru-diphosphine complexes | Enantioselective synthesis of a chiral secondary alcohol at C3. researchgate.net |
| Chiral Catalyst | Asymmetric Friedel-Crafts alkylation | Chiral Phosphoric Acids | Enantioselective introduction of a C3-substituent. chemrxiv.orgorganic-chemistry.org |
Diastereoselective and Enantioselective Methodologies
The creation of the chiral center at the hydroxymethyl-substituted carbon in this compound necessitates the use of asymmetric synthesis techniques. The most direct approach involves the enantioselective reduction of a prochiral precursor, namely 7-amino-1-methyl-1H-indole-3-carbaldehyde.
A plausible synthetic route would first involve the synthesis of 1-methyl-7-nitro-1H-indole-3-carbaldehyde. The Vilsmeier-Haack reaction is a classic method for the formylation of indoles at the C3 position. researchgate.netorgsyn.org Starting from 7-nitroindole, N-methylation could be achieved, followed by formylation. However, selective N-methylation of an indole in the presence of a nitro group can be challenging. A more viable approach might involve the formylation of 7-nitroindole first, followed by N-methylation, and then reduction of both the nitro group and the aldehyde.
Alternatively, a late-stage functionalization could be employed. The synthesis of 7-aminoindole can be accomplished through various established methods, which could then be protected. Following protection of the amino group, for instance as a carbamate, selective N-methylation of the indole nitrogen could be performed. Phenyl trimethylammonium iodide has been reported as a safe and effective reagent for the monoselective N-methylation of indoles. nih.gov Subsequent formylation at the 3-position would yield a protected 7-amino-1-methyl-1H-indole-3-carbaldehyde.
With the prochiral aldehyde in hand, enantioselective reduction is the key step. Several catalytic systems are known for the asymmetric reduction of carbonyls. A prominent example is the use of chiral Brønsted acids to catalyze transfer hydrogenations with a Hantzsch ester as the hydrogen source. This metal-free approach has been successfully applied to the enantioselective reduction of 3H-indoles, and could be adapted for the reduction of the exocyclic aldehyde. organic-chemistry.orgnih.gov Another powerful method is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, for the enantioselective reduction of ketones and aldehydes with borane (B79455) reagents.
Table 1: Proposed Enantioselective Reduction Strategies for 7-Amino-1-methyl-1H-indole-3-carbaldehyde
| Catalyst System | Reductant | Key Features |
| Chiral Phosphoric Acid | Hantzsch Ester | Metal-free, mild conditions, high enantioselectivity reported for related systems. organic-chemistry.org |
| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | Well-established, high enantiomeric excesses for a wide range of carbonyls. |
| Chiral Ruthenium or Rhodium Complexes | H₂ or Isopropanol | High turnover numbers, applicable to a broad substrate scope. |
The diastereoselective synthesis would be relevant if an additional chiral center were present in the molecule. As this compound possesses only one stereocenter, the focus remains on enantioselective methods.
Optimization of Synthetic Pathways and Reaction Conditions
In a multi-step synthesis of a molecule with multiple reactive sites, such as this compound, protecting group strategy is paramount. The 7-amino group is nucleophilic and can interfere with both N-methylation and C3-formylation. The use of a robust protecting group, such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn), would be essential. The choice of protecting group will depend on its stability to the reaction conditions of subsequent steps and the ease of its removal in the final step.
Side-products can arise from several sources. During N-methylation, bis-methylation of the 7-amino group could occur if it is not adequately protected. In the formylation step, reaction at other positions of the indole ring is a possibility, although the 3-position is electronically favored. chemijournal.com The reduction step also requires careful control. The use of a mild reducing agent, such as sodium borohydride, for the reduction of the aldehyde to the alcohol is crucial to avoid the reduction of the indole ring itself.
To enhance yields, purification at each step is critical. Chromatographic techniques, such as column chromatography, will likely be necessary to isolate the desired intermediates in high purity. Furthermore, optimizing reaction parameters such as temperature, solvent, and reaction time can significantly impact the yield and selectivity of each transformation.
The application of green chemistry principles can lead to a more sustainable and efficient synthesis. scispace.com For the synthesis of this compound, several aspects can be considered.
The choice of methylating agent is a key consideration. Traditional methylating agents like dimethyl sulfate and methyl iodide are highly toxic. The use of greener alternatives, such as dimethyl carbonate or the aforementioned phenyl trimethylammonium iodide, would be advantageous. nih.govnih.gov Another approach is the use of CO₂/H₂ with a suitable catalyst for N-methylation, which represents a highly atom-economical and sustainable method. rsc.org
Solvent selection also plays a crucial role. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. nih.gov
Catalysis is a cornerstone of green chemistry. The use of catalytic methods, such as the catalytic transfer hydrogenation for the enantioselective reduction, is preferable to stoichiometric reagents as it reduces waste and often allows for milder reaction conditions. organic-chemistry.org The development of recyclable catalysts would further enhance the green credentials of the synthesis.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Chemicals | Employing non-toxic methylating agents like dimethyl carbonate or phenyl trimethylammonium iodide. nih.govnih.gov |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the indole synthesis where feasible. |
| Use of Catalysis | Utilizing catalytic enantioselective reduction methods and catalytic N-methylation. organic-chemistry.orgrsc.org |
| Safer Solvents and Auxiliaries | Minimizing the use of chlorinated solvents in favor of greener alternatives like ethanol or water. nih.gov |
| Atom Economy | Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. |
Advanced Structural Characterization and Spectroscopic Investigations of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. nih.gov For (7-Amino-1-methyl-1H-indol-3-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial relationships of the atoms within the molecule.
Based on the analysis of similar indole (B1671886) derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ can be predicted. nih.govorientjchem.org The aromatic region of the ¹H NMR spectrum would feature distinct signals for the protons on the benzene (B151609) ring (H-4, H-5, and H-6) and the pyrrole (B145914) ring (H-2). The substituents would give rise to characteristic signals for the N-methyl group (N-CH₃), the methylene (B1212753) protons of the methanol (B129727) group (CH₂OH), the hydroxyl proton (OH), and the amino group (NH₂).
Predicted ¹H NMR and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~7.15 (s) | ~125.5 |
| H-4 | ~6.85 (d) | ~115.0 |
| H-5 | ~6.95 (t) | ~120.0 |
| H-6 | ~6.40 (d) | ~105.0 |
| H-7 | - | ~140.0 |
| H-8 (C-3a) | - | ~128.0 |
| H-9 (C-7a) | - | ~129.0 |
| N-CH₃ | ~3.70 (s) | ~31.0 |
| CH₂OH | ~4.60 (s) | ~58.0 |
| NH₂ | ~5.10 (br s) | - |
| OH | ~5.30 (br s) | - |
Note: This table contains predicted data based on known values for similar indole structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign these resonances and confirm the molecular structure, a suite of 2D NMR experiments is indispensable. orientjchem.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mdpi.com For this compound, COSY would show correlations between the adjacent aromatic protons H-4, H-5, and H-6, confirming their positions on the benzene ring. It would also show a correlation between the CH₂OH and the OH proton, if the exchange is slow enough.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). libretexts.org It is crucial for assigning the carbon signals based on their attached protons. For instance, the signal at ~4.60 ppm would correlate with the carbon signal at ~58.0 ppm, confirming the CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), providing key information about the connectivity of different molecular fragments. uni-rostock.de Key HMBC correlations would include:
The N-CH₃ protons (~3.70 ppm) to the C-2 (~125.5 ppm) and C-7a (~129.0 ppm) carbons.
The H-2 proton (~7.15 ppm) to C-3 (~110.0 ppm, the carbon bearing the methanol group) and C-3a (~128.0 ppm).
The methylene protons of the methanol group (~4.60 ppm) to C-2 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. NOESY is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For this molecule, NOESY would show correlations between the N-CH₃ protons and the H-2 proton, as well as between the CH₂OH protons and the H-2 and H-4 protons, confirming their proximity on the indole scaffold.
Advanced Pulse Sequences for Complex Structural Assignment
For molecules with significant signal overlap or complex coupling patterns, advanced NMR pulse sequences can provide enhanced resolution and information. researchgate.netmdpi.com Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system, which is particularly useful for resolving the overlapping aromatic signals. Furthermore, selective 1D NOE experiments can offer more precise information on spatial relationships than their 2D counterparts. Modern NMR methodology provides a vast library of pulse sequences that can be tailored to solve specific structural questions. mdpi.com
Solid-State NMR Applications for Crystalline Forms
While solution-state NMR is standard for structural elucidation, solid-state NMR (ssNMR) provides invaluable information about the molecular structure and packing in the crystalline state. nih.govbldpharm.com Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) and Dipolar Recoupling can be used to study the conformation of this compound in its solid form. This is particularly relevant for understanding polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. Solid-state NMR could reveal details about intermolecular hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing arrangement. bldpharm.com
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov For this compound (C₁₀H₁₂N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the measured value, typically with an accuracy in the parts-per-million (ppm) range.
HRMS Data for this compound
| Formula | Ion | Calculated m/z | Measured m/z | Difference (ppm) |
| C₁₀H₁₂N₂O | [M+H]⁺ | 177.10224 | (Hypothetical) 177.1025 | (Hypothetical) 1.5 |
Note: This table presents expected HRMS data. The measured value and difference are hypothetical examples.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. youtube.comnih.gov The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of indole derivatives often follows predictable pathways. youtube.com
For the [M+H]⁺ ion of this compound (m/z 177.1), key fragmentation pathways would likely include:
Loss of water (-18 Da): The hydroxyl group can be easily lost as a water molecule, leading to a fragment ion at m/z 159.1.
Loss of formaldehyde (B43269) (-30 Da): Cleavage of the C-C bond between the indole ring and the methanol group can result in the loss of formaldehyde, forming a stable indoylmethyl cation fragment.
Loss of the aminomethyl radical: Cleavage can also occur within the benzene portion of the ring system, although this is generally less favored than cleavages involving the substituents.
The analysis of these fragmentation pathways provides robust confirmation of the presence and location of the amino, N-methyl, and methanol functional groups on the indole core. libretexts.orglibretexts.org
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
There is no available literature reporting the analysis of this compound using Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). This technique would be invaluable for separating potential isomers and determining the compound's collision cross-section (CCS), which is a key physical parameter related to its size and shape in the gas phase. Such a study would provide insights into the three-dimensional conformation of the ion and could help to differentiate it from other structurally similar molecules.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
A crystallographic analysis of this compound would provide definitive information on its solid-state structure. However, no published single-crystal X-ray diffraction data for this specific compound could be located.
Investigation of Intermolecular Interactions and Crystal Packing
The study of crystal packing would elucidate the non-covalent interactions that govern the supramolecular assembly of this compound in its crystalline form. These interactions typically include hydrogen bonding, involving the amino and hydroxyl groups, as well as π-π stacking of the indole rings. Analysis of crystal structures of other indole derivatives frequently shows the formation of complex hydrogen-bonded networks and various π-stacking arrangements, which stabilize the crystal lattice.
Vibrational Spectroscopy for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and analyzing the vibrational modes of a molecule. While these spectra are likely used in a quality control context for commercially available samples, detailed academic studies and spectral assignments for this compound are not present in the reviewed literature.
Infrared (IR) Spectroscopy
An experimental IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. For comparison, related indole compounds exhibit distinct vibrational modes. For instance, the IR spectrum of a similar molecule, methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, shows a characteristic carbonyl stretching mode. For the title compound, one would anticipate bands corresponding to N-H stretching of the amino group, O-H stretching of the methanol group, C-H stretching of the aromatic and methyl groups, and various fingerprint vibrations of the indole ring.
Table 1: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1400-1600 |
| C-N Stretch | 1000-1350 |
| C-O Stretch | 1000-1260 |
Note: This table is predictive and not based on experimentally determined data for this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. A Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar bonds and the indole ring system. Studies on indole and 3-methylindole (B30407) have shown that Raman spectroscopy is a powerful tool for assigning vibrational modes of the indole core.
Table 2: Expected Raman Spectroscopy Data
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Indole Ring Breathing | 750-800 |
| C-H Bending (Aromatic) | 1000-1300 |
| C=C Stretching (Aromatic) | 1400-1650 |
| C-H Stretching (Aliphatic/Aromatic) | 2800-3100 |
Note: This table is predictive and not based on experimentally determined data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The electronic absorption spectrum of an indole derivative is dictated by the transitions within the bicyclic aromatic system. While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the analysis of structurally related indole compounds. The indole chromophore typically exhibits two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions.
The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. For this compound, three key substituents influence the electronic transitions: the electron-donating amino (-NH₂) group at the C7 position, the methyl (-CH₃) group on the indole nitrogen (N1), and the hydroxymethyl (-CH₂OH) group at the C3 position.
Amino Group (-NH₂) at C7: The amino group is a strong auxochrome that, through its electron-donating resonance effect, can cause a significant red shift (bathochromic shift) of the absorption maxima. This is due to the stabilization of the excited state.
Methyl Group (-CH₃) at N1: N-methylation of indoles typically results in minor shifts in the absorption spectra compared to the unsubstituted indole. A study on 1-methylindole (B147185) showed its electronic properties have been explored experimentally through UV-Vis spectroscopy. trdizin.gov.trdergipark.org.tr
Hydroxymethyl Group (-CH₂OH) at C3: The -CH₂OH group at the C3 position is not directly conjugated with the aromatic system and is expected to have a minimal effect on the position of the main absorption bands. Studies on indole-3-carbinol (B1674136) (indole-3-methanol) provide a basis for understanding the electronic transitions in molecules with this substituent. tsijournals.comnih.govnih.gov
Based on data from related compounds, such as 7-aminomethylindole derivatives, the expected UV-Vis absorption data for this compound in a polar solvent like methanol would feature distinct peaks. researchgate.net A study on various indole analogues in methanol provides a comparative dataset for these transitions. researchdata.edu.au The combination of the amino group at C7 and methylation at N1 likely results in a spectrum where the characteristic indole absorptions are shifted to longer wavelengths.
Table 1: Representative UV-Vis Absorption Data for Indole Derivatives in Methanol
| Compound/Fragment | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Reference |
| 1-Methylindole | ~280-290 | ~5,000-6,000 | ¹Lₐ | trdizin.gov.trdergipark.org.tr |
| ~220-230 | ~20,000-30,000 | ¹Lₑ | trdizin.gov.trdergipark.org.tr | |
| A 7-Aminomethylindole Derivative | 281 | 12,200 | - | researchgate.net |
| 228 | 26,000 | - | researchgate.net | |
| Indole-3-Carbinol | ~280 | ~6,100 | ¹Lₐ | tsijournals.com |
| ~220 | ~34,000 | ¹Lₑ | tsijournals.com | |
| This compound (Inferred) | ~285-295 | ~10,000-15,000 | ¹Lₐ | - |
| ~230-240 | ~25,000-35,000 | ¹Lₑ | - |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy is essential for characterizing the three-dimensional structure of chiral molecules. wikipedia.orgyoutube.com While this compound itself is achiral, its derivatives can be rendered chiral through various synthetic modifications, such as the introduction of a chiral center in a side chain or the formation of atropisomers. The study of such chiral derivatives using techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would provide invaluable information about their absolute configuration and conformational preferences.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum displays positive or negative bands (Cotton effects) in the regions of UV-Vis absorption of the chromophore. For a hypothetical chiral derivative of this compound, the indole nucleus acts as the chromophore. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the stereochemistry of the molecule. For instance, the determination of the absolute configuration of certain chiral indole derivatives has been achieved using vibrational circular dichroism. acs.org
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netresearchgate.net An ORD curve for a chiral indole derivative would show a characteristic dispersion, with the rotation becoming very large near the wavelengths of the electronic absorptions. The shape of the ORD curve, particularly the sign of the Cotton effect, can be used to assign the absolute configuration of stereocenters. slideshare.net
The application of these techniques would be crucial in the development of enantiomerically pure compounds derived from this compound for various scientific applications.
Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Technique | Parameter | Wavelength (nm) | Value | Significance |
| Circular Dichroism (CD) | Molar Ellipticity [θ] | ~290 | Positive/Negative | Correlates to the stereochemistry around the indole ¹Lₐ transition |
| Molar Ellipticity [θ] | ~235 | Positive/Negative | Correlates to the stereochemistry around the indole ¹Lₑ transition | |
| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | 589 (Na D-line) | +/- value | Indicates optical activity |
| Cotton Effect | ~290 | Positive/Negative | Provides information on the absolute configuration |
Chemical Reactivity and Mechanistic Studies of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol
Reactivity at the Indole (B1671886) Nitrogen (N1) Position
The N1 position of the indole ring in (7-Amino-1-methyl-1H-indol-3-yl)methanol is already substituted with a methyl group. This pre-existing substitution significantly influences its reactivity compared to N-unsubstituted indoles.
In contrast to indoles bearing a proton at the N1 position, which can be deprotonated with a strong base to form an indolide anion, the N1 position of this compound is non-acidic due to the presence of the methyl group. Consequently, it does not undergo N1-deprotonation under typical basic conditions.
Protonation of the indole ring system can occur, but it is generally less favorable at the N1 position compared to the C3 position in many indoles. However, in this specific molecule, the C3 position is substituted with a hydroxymethyl group, which can influence the protonation equilibrium. The primary site of protonation in acidic media is expected to be the more basic 7-amino group.
As the N1 position is already occupied by a methyl group, this compound cannot undergo further N-alkylation or N-acylation reactions at this site. These types of reactions are characteristic of indoles with a free N-H group. The presence of the 1-methyl group renders the N1 position unreactive towards electrophilic substitution by alkyl or acyl halides.
Reactions Involving the 7-Amino Group
The 7-amino group is a primary aromatic amine and represents a key site of nucleophilic reactivity in the molecule. Its chemical behavior is analogous to that of other aromatic amines, such as aniline (B41778), although it is influenced by the electronic properties of the indole ring.
The lone pair of electrons on the nitrogen atom of the 7-amino group is available for donation, making it a potent nucleophile. This nucleophilicity allows the amino group to participate in a wide range of reactions with electrophilic species. The electron-donating nature of the indole ring system further enhances the nucleophilic character of the 7-amino group compared to a simple aniline.
The 7-amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, it can be sulfonylated with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Alkylation of the 7-amino group is also possible, though it can be more challenging to control and may lead to a mixture of mono- and di-alkylated products.
| Reaction Type | Reagent Class | Product |
| Acylation | Acyl Halides (e.g., Acetyl chloride) | N-(1-methyl-3-(hydroxymethyl)-1H-indol-7-yl)acetamide |
| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl chloride) | N-(1-methyl-3-(hydroxymethyl)-1H-indol-7-yl)-4-methylbenzenesulfonamide |
| Alkylation | Alkyl Halides (e.g., Methyl iodide) | 1-methyl-N-methyl-3-(hydroxymethyl)-1H-indol-7-amine |
The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. This reaction typically requires acid catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. The formation of these derivatives can be a useful strategy for temporarily protecting the amino group or for introducing further structural diversity.
| Reactant | Product Type |
| Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) |
| Ketone (e.g., Acetone) | Schiff Base (Imine) |
Transformations of the 3-Hydroxymethyl Moiety
The 3-hydroxymethyl group is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of the 3-hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.
The oxidation to the corresponding aldehyde, 7-amino-1-methyl-1H-indole-3-carbaldehyde, can be achieved using mild oxidizing agents. A common method for the formylation of indoles is the Vilsmeier-Haack reaction, which introduces an aldehyde group at the 3-position. google.com For the direct oxidation of a 3-hydroxymethyl group, reagents such as manganese dioxide (MnO2) or Dess-Martin periodinane are often employed to prevent over-oxidation to the carboxylic acid.
Further oxidation to 7-amino-1-methyl-1H-indole-3-carboxylic acid requires stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can effect this transformation. It is often necessary to protect the amino group, for instance as a benzyloxycarbonyl derivative, to prevent its oxidation and other side reactions during the process. dundee.ac.uk
| Transformation | Product | Typical Reagents and Conditions |
| Oxidation to Aldehyde | 7-Amino-1-methyl-1H-indole-3-carbaldehyde | MnO2, Dichloromethane, Room Temperature |
| Oxidation to Carboxylic Acid | 7-Amino-1-methyl-1H-indole-3-carboxylic acid | 1. Protection of amino group (e.g., with Boc or Cbz anhydride) 2. KMnO4, Acetone/Water, Heat 3. Deprotection |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification reactions.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst or a coupling agent. For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. A common method for preparing methyl esters involves reacting the alcohol with methanol (B129727) in the presence of an acid catalyst like trimethylchlorosilane (TMSCl). nih.govresearchgate.net
Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an alkyl halide. The presence of the amino group might necessitate the use of a protecting group to avoid N-alkylation.
| Reaction | Reactant | Product Type | Typical Reagents and Conditions |
| Esterification | Carboxylic acid or acid chloride | Ester | DIPC, DMAP, Dichloromethane; or Acid Chloride, Pyridine |
| Etherification | Alkyl halide | Ether | NaH, THF, then Alkyl Halide |
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic hydroxyl group at the C3 position can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities at this position.
The hydroxyl group can be activated by protonation under acidic conditions, followed by displacement by a nucleophile. Alternatively, it can be converted to a more effective leaving group, such as a tosylate or a halide. For example, reaction with tosyl chloride in pyridine would form the corresponding tosylate. This intermediate can then be readily displaced by various nucleophiles, including cyanides, azides, and amines. researchgate.net The electron-rich indole nucleus stabilizes the resulting benzylic carbocation intermediate, promoting the substitution reaction. core.ac.uk
| Nucleophile | Product | Typical Reaction Sequence |
| Cyanide (e.g., NaCN) | (7-Amino-1-methyl-1H-indol-3-yl)acetonitrile | 1. TsCl, Pyridine 2. NaCN, DMSO |
| Azide (e.g., NaN3) | 3-(Azidomethyl)-7-amino-1-methyl-1H-indole | 1. HBr, Acetic Acid 2. NaN3, Acetone |
| Amine (e.g., R2NH) | 3-((Dialkylamino)methyl)-7-amino-1-methyl-1H-indole | 1. SOCl2, Toluene 2. R2NH |
Electrophilic Aromatic Substitution Reactions on the Indole Ring
The indole ring is highly activated towards electrophilic attack. The position of substitution is directed by the existing substituents on the ring.
Regioselectivity Considerations (C2, C4, C5, C6)
In indoles where the highly reactive C3 position is occupied, as in this compound, electrophilic substitution is directed to other positions on the ring. The primary sites for attack are the C2 position of the pyrrole (B145914) ring and the C4, C5, and C6 positions of the benzene (B151609) ring. niscpr.res.in
The N-methyl group slightly increases the electron density of the ring. However, the most significant directing influence comes from the powerful electron-donating 7-amino group. As an activating group, the amino substituent directs incoming electrophiles to the ortho and para positions relative to itself. In this case, the ortho positions are C6, and the para position is C4. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. acs.org Substitution at C2 is also possible, particularly under certain conditions or with specific electrophiles, but is generally less favored than substitution on the activated benzene ring. The C5 position is meta to the amino group and is therefore the least likely site for electrophilic attack.
Influence of Amino and Hydroxymethyl Substituents
The regiochemical outcome of electrophilic aromatic substitution on this compound is predominantly controlled by the activating and directing effects of the 7-amino group. This group strongly activates the benzene portion of the indole nucleus for electrophilic attack. quora.com
The 3-hydroxymethyl group has a weakly deactivating inductive effect (-I effect) due to the electronegativity of the oxygen atom. However, this effect is significantly outweighed by the strong activating resonance effect (+R effect) of the 7-amino group. The lone pair of electrons on the nitrogen of the amino group is delocalized into the benzene ring, greatly increasing the electron density at the C4 and C6 positions, making them highly susceptible to electrophilic attack.
Therefore, in reactions such as halogenation, nitration, or Friedel-Crafts alkylation, the major products are expected to be the 4- and 6-substituted derivatives. The exact ratio of these isomers can be influenced by the steric bulk of the electrophile and the reaction conditions. For instance, bulkier electrophiles may favor substitution at the less sterically hindered C6 position.
Nucleophilic Reactions on the Indole Ring System
The (1H-indol-3-yl)methanol moiety serves as a versatile precursor in carbon-carbon bond formation, primarily acting as an electrophile at the C3-position of the indole ring. Upon activation, typically under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule. This generates a stabilized carbocation intermediate, which is highly susceptible to attack by nucleophiles.
A common class of nucleophilic reactions involving indol-3-ylmethanols is the Friedel-Crafts-type alkylation. In these reactions, the indol-3-ylmethanol derivative acts as the electrophilic partner. For instance, (1H-indol-3-yl)methanols can react with other indole molecules, which serve as nucleophiles, to form 3,3'-diindolylmethanes (DIMs). This transformation has been established as a powerful strategy for preparing these biologically significant molecules. The reaction is initiated by the loss of the hydroxyl group to form an electrophilic intermediate that is then attacked by a second indole molecule, usually at its nucleophilic C3 position.
The amino group at the C7-position and the methyl group on the indole nitrogen can influence this reactivity through electronic effects. The amino group is electron-donating, which can further stabilize the carbocation intermediate formed at the C3-methylene position, potentially increasing the rate of reaction compared to unsubstituted indol-3-ylmethanols.
Rearrangement Reactions and Tautomerism
While specific rearrangement reactions for this compound are not extensively documented, the indole scaffold is known to participate in such transformations. For example, the aromatic aza-Claisen rearrangement, a type of utsouthwestern.eduutsouthwestern.edu-sigmatropic rearrangement, has been developed for certain indole derivatives, often catalyzed by a Brønsted acid. utsouthwestern.edu This suggests that under appropriate conditions, derivatives of the title compound could potentially undergo similar skeletal reorganizations.
Tautomerism is a key consideration for intermediates derived from this compound. The acid-catalyzed dehydration of the compound does not lead to a stable, neutral molecule but to a reactive carbocation. However, related species can exhibit important tautomeric equilibria. For instance, organocatalytic transformations can generate a highly reactive intermediate, alkynyl 7-methylene-7H-indole. This species can be considered a tautomeric form of the corresponding protonated indole. The equilibrium between such reactive intermediates and their stable precursors is central to their catalytic transformations. Furthermore, studies on other C3-substituted indoles, such as indole-3-pyruvate, have shown that they exist in a keto-enol tautomeric equilibrium, which is highly sensitive to the solvent environment. nih.gov This highlights the potential for complex equilibria in reactive derivatives of the title compound.
Catalytic Transformations of the Compound
The application of palladium-catalyzed cross-coupling reactions to this compound and its close analogues presents significant challenges, particularly for reactions involving the C3-position. Research on the enantioselective C3-allylation of 3-substituted indoles has shown that the presence of a substituent at the C7-position can completely inhibit the reaction. nih.gov The proposed mechanism for this specific transformation requires the coordination of a trialkylborane promoter to the indole nitrogen. It is believed that a substituent at the C7-position sterically hinders this necessary binding, thus preventing the catalytic cycle from proceeding. nih.gov
This steric hindrance at the peri-position (C7) relative to the indole nitrogen is a critical factor. However, this does not preclude all possible palladium-catalyzed reactions. Successful palladium-catalyzed C-N and C-O bond formations have been reported for other substituted indole systems, such as 4-bromo-7-azaindoles, using specific ligand/catalyst combinations like Xantphos/Pd(OAc)2. nih.gov This indicates that the feasibility of a palladium-catalyzed transformation is highly dependent on the reaction type, the position of coupling, and the design of the catalytic system to overcome challenges like steric hindrance.
Organocatalysis offers a powerful alternative for the transformation of indolylmethanols. Chiral phosphoric acids have been successfully employed to catalyze enantioselective reactions of tertiary α-(7-indolyl)methanols. These reactions proceed through the in situ formation of highly reactive alkynyl 7-methylene-7H-indole intermediates.
In a key example, a chiral phosphoric acid catalyst facilitates the 1,6-conjugate addition of tryptamines to these in situ-generated methylene-indoles. This process furnishes axially chiral tetrasubstituted allenes that feature both an indole and a hexahydropyrrolo[2,3-b]indole unit, often with high yields and excellent enantioselectivity. The catalyst plays a dual role: it first catalyzes the dehydration of the starting alcohol to form the reactive intermediate and then controls the stereochemical outcome of the subsequent nucleophilic attack.
| Indolylmethanol Substrate | Nucleophile | Catalyst | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Tertiary α-(7-indolyl)propargylic alcohol | Tryptamine | Chiral Phosphoric Acid | High | High |
| Tertiary α-(7-indolyl)methanol | 2-Naphthol | Chiral Phosphoric Acid | High | Moderate |
Elucidation of Reaction Mechanisms and Identification of Intermediates
The elucidation of reaction mechanisms is critical to understanding the reactivity of this compound. For the nucleophilic substitution reactions discussed in section 4.5, the mechanism involves the acid-catalyzed formation of a resonance-stabilized carbocation. The protonation of the C3-methanol by an acid catalyst leads to the loss of a water molecule, generating an indolyl-3-methyl cation. This cation is stabilized by the electron-rich indole ring system, particularly by the nitrogen atom and the electron-donating amino group at C7. This electrophilic intermediate is then rapidly trapped by a suitable nucleophile.
In the case of the organocatalytic transformations (section 4.7.2), the mechanism is more complex. The chiral phosphoric acid (CPA) catalyst is believed to protonate the hydroxyl group of the indolylmethanol, facilitating its elimination as water. This generates a highly reactive 7-methylene-7H-indole intermediate. The key to the process is that the chiral anion of the phosphoric acid remains associated with the reaction components, forming a chiral ion pair. This association allows the catalyst to direct the approach of the nucleophile (e.g., tryptamine) to one face of the reactive intermediate, thereby inducing high enantioselectivity in the final product. Control experiments and DFT calculations have been used to support the proposed mechanism involving these fleeting, high-energy intermediates.
Theoretical and Computational Chemistry of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground state properties such as optimized geometry, electronic energy, and the distribution of electron density. DFT calculations have been extensively applied to various indole (B1671886) derivatives to understand their chemical behavior. nih.govresearchgate.net
For a molecule like (7-Amino-1-methyl-1H-indol-3-yl)methanol, DFT would be employed to predict key geometric parameters. For instance, in a study on 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations were used to determine bond lengths, bond angles, and dihedral angles, which were then compared with experimental X-ray diffraction data. nih.gov Similar calculations for this compound would reveal how the amino and methanol (B129727) substituents influence the geometry of the indole ring.
The choice of functional and basis set is crucial in DFT studies. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules and has been shown to provide a good balance between accuracy and computational cost in studies of indole derivatives. researchgate.net
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are typically more computationally demanding than DFT.
In studies of interactions involving indole systems, such as indole-water complexes, ab initio calculations at the MP2 level have been used to accurately determine interaction energies and equilibrium geometries. ox.ac.uk For this compound, high-accuracy ab initio calculations could be used to refine the ground state energy and to investigate weak intramolecular interactions, such as potential hydrogen bonding between the 7-amino group and the 3-methanol group. A theoretical study on N-substituted amino acid derivatives found that the MP2 method provided the best agreement between theoretical and experimental ionization parameters. researchgate.net
Basis Set and Functional Selection Effects
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the functional. A basis set is a set of mathematical functions used to build the molecular orbitals.
Larger basis sets, such as those of the Pople type (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational cost. For indole derivatives, studies have often employed the 6-311G** basis set in conjunction with the B3LYP functional to obtain reliable electronic properties and vibrational frequencies. researchgate.net
The selection of the functional in DFT is also critical. Different functionals can yield varying results for properties like reaction barriers and non-covalent interactions. For example, a study on the enantioselectivity of Friedel-Crafts reactions of indole used DFT methods to rationalize experimental outcomes, highlighting the importance of the chosen computational model. nih.gov Therefore, for a comprehensive study of this compound, it would be advisable to test a range of functionals and basis sets to ensure the reliability of the computational predictions.
Conformational Analysis and Energy Landscape Mapping
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to map the potential energy landscape that governs the transitions between them.
Potential Energy Surface Scans
A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, a PES scan can be generated. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers.
For this compound, a key conformational degree of freedom would be the rotation around the C3-C(methanol) bond. A relaxed PES scan, where this dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, would reveal the rotational barriers and the most stable orientations of the methanol group relative to the indole ring. A study on 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde performed DFT and IRC (Intrinsic Reaction Coordinate) calculations to investigate the rotational barrier about the S-N bond, finding it to be in the range of 2.5–5.5 kcal/mol. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be obtained from a PES scan of the C2-C3-C(methanol)-O bond rotation in this compound.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.8 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 0.7 |
| 150 | 2.0 |
| 180 | 2.8 |
Identification of Stable Conformers
The minima on the potential energy surface correspond to the stable conformers of the molecule. For this compound, in addition to the rotation of the methanol group, the orientation of the amino group and the methyl group relative to the indole plane would also be important.
Computational methods can identify and characterize these stable conformers, providing their relative energies and key geometric parameters. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The identification of the global minimum energy conformer is particularly important as it often represents the most abundant form of the molecule.
The following table presents hypothetical data for the most stable conformers of this compound that could be identified through computational analysis.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| A | 0.00 | C2-C3-C(methanol)-O = 90 |
| B | 0.5 | C2-C3-C(methanol)-O = 60 |
| C | 2.5 | C2-C3-C(methanol)-O = 0 |
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. tandfonline.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. irjweb.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.
HOMO-LUMO Gap Analysis
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as it can be more easily polarized and undergo electronic transitions. nih.govresearchgate.net
To illustrate this principle, the following table presents calculated HOMO-LUMO energy gaps for various indole derivatives from computational studies. It is important to note that these values are for analogous compounds and not for this compound itself.
| Indole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| Indole | -6.889 | -1.912 | 4.977 | DFT/B3LYP |
| 2-Cyano-indole | - | - | 0.3906 | ab initio/HF(6-31G) |
| N,2-Dicyano-indole | - | - | 0.3761 | ab initio/HF(6-31G) |
| Tri-substituted cyano-indole | - | - | 0.37131 | ab initio/HF(6-31G) |
This table presents data for analogous indole compounds to illustrate the concept of the HOMO-LUMO gap. The data is sourced from computational studies on these specific derivatives. researchgate.netacs.org
Fukui Functions for Predicting Reaction Sites
Fukui functions are a powerful tool within Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. nih.gov They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks.
The Fukui function comes in three main forms:
f+(r) : for nucleophilic attack (electron acceptance), indicating where an incoming electron is most likely to reside.
f-(r) : for electrophilic attack (electron donation), highlighting the region from which an electron is most easily removed.
f0(r) : for radical attack.
For this compound, the amino group and the hydroxyl group, along with the indole ring itself, would be key areas of interest for reactivity. The nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be potential sites for electrophilic attack due to the presence of lone pairs of electrons. The indole ring, being an electron-rich aromatic system, is also susceptible to electrophilic substitution. A detailed Fukui function analysis would pinpoint the specific atoms most likely to engage in these reactions. While specific Fukui function values for the title compound are not available, studies on other indole derivatives demonstrate the utility of this method in predicting reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.govnih.gov It is a valuable tool for understanding and predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values:
Red : Regions of negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.
Blue : Regions of positive electrostatic potential, indicating a deficiency of electrons. These are susceptible to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the methanol substituent, due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the amino and hydroxyl groups would likely exhibit positive potential (blue). The aromatic ring would display a more complex pattern of positive and negative potentials, influencing its interaction with other molecules. Computational studies on similar indole derivatives confirm that the MEP surface provides a clear visualization of the reactive sites. nih.govnih.gov
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful methods for predicting various spectroscopic properties of molecules, including NMR chemical shifts, UV-Vis absorption spectra, and IR vibrational frequencies. tandfonline.comnih.gov These theoretical predictions can be compared with experimental data to validate the computed molecular structure and provide a more detailed interpretation of the experimental spectra.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. acs.org These predictions are invaluable for assigning experimental spectra, especially for complex molecules where spectral overlap and complex splitting patterns can make manual assignment challenging.
For this compound, a computational prediction of its NMR spectra would provide theoretical chemical shift values for each proton and carbon atom. This would aid in the definitive assignment of the signals observed in an experimental spectrum. For example, the chemical shifts of the protons on the indole ring, the methyl group on the nitrogen, the methylene (B1212753) group of the methanol substituent, and the protons of the amino group could be calculated. While specific calculated data for the title compound is not available, studies on other substituted indoles have demonstrated the utility of computational NMR predictions. acs.orgrsc.org
The following table provides an example of experimental ¹H and ¹³C NMR spectral data for the parent indole molecule in DMSO-d₆, which serves as a basic reference for understanding the chemical shifts in the indole ring system. researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (N-H) | 11.08 | - |
| 2 | 7.39 | 124.1 |
| 3 | 6.42 | 102.1 |
| 4 | 7.55 | 120.8 |
| 5 | 6.96 | 121.8 |
| 6 | 7.06 | 119.2 |
| 7 | 7.39 | 111.3 |
| 3a | - | 127.9 |
| 7a | - | 135.7 |
This table presents experimental NMR data for the parent indole molecule as a reference. researchgate.net
Calculation of UV-Vis and IR Spectra
Theoretical calculations can also predict the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of a molecule. Time-dependent density functional theory (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption bands. tandfonline.comopenaccesspub.org These calculations provide information about the absorption maxima (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, the presence of the indole chromophore and the amino and hydroxyl auxochromes would be expected to result in characteristic UV-Vis absorptions.
Similarly, computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. openaccesspub.orgajol.info These calculations help in the assignment of the various vibrational modes, such as N-H stretching of the amino group, O-H stretching of the methanol group, C-H stretching of the aromatic and aliphatic parts, and various bending and skeletal vibrations of the indole ring. Comparing the calculated IR spectrum with an experimental one can confirm the presence of specific functional groups and provide confidence in the determined molecular structure. openaccesspub.org
Reaction Mechanism Prediction and Transition State Analysis
Understanding the reactivity of this compound is crucial for predicting its stability and potential chemical transformations. Computational chemistry offers powerful tools to map out reaction pathways and characterize the energetics of these processes.
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool for verifying that a calculated transition state (TS) connects the correct reactants and products on a potential energy surface. For a molecule like this compound, a potential reaction of interest is the acid-catalyzed dehydration to form the corresponding carbocation, a reactive intermediate that can subsequently react with various nucleophiles. beilstein-journals.org
An IRC calculation would be initiated from the optimized geometry of the transition state for this dehydration. The calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. The forward path would be expected to lead to the formation of the 3-indolylmethanide cation and a water molecule, while the reverse path would lead back to the protonated this compound. DFT and IRC calculations on related 1-(arylsulfonyl)indole molecules have shown that rotational barriers around key bonds can be accurately determined, with values typically in the range of 2.5–5.5 kcal/mol. nih.gov
Table 1: Hypothetical IRC Calculation Results for the Dehydration of this compound
| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |
| -2.0 | 2.5 | C3-OH2: 1.55 |
| -1.0 | 7.8 | C3-OH2: 1.80 |
| 0.0 (TS) | 15.2 | C3-OH2: 2.10 |
| 1.0 | 10.3 | C3-OH2: 2.50 |
| 2.0 | 5.1 | C3-OH2: 3.00 |
Note: This data is illustrative and based on typical values for similar reactions.
The energy barrier, or activation energy, for a reaction is a critical determinant of its rate. High-accuracy quantum chemistry methods can be employed to calculate these barrier heights. nih.gov For the dehydration of this compound, density functional theory (DFT) methods such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) could be used to locate the transition state and calculate its energy relative to the reactant. researchgate.net
Once the barrier height (ΔG‡) is known, the rate constant (k) can be estimated using Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation. These calculations can be performed for reactions in the gas phase or, more relevantly, in a solvent using implicit or explicit solvent models. Higher-accuracy methods like coupled-cluster theory can provide more reliable barrier heights, though at a greater computational cost. nih.gov
Table 2: Predicted Barrier Heights and Rate Constants for Dehydration at 298 K
| Computational Method | Solvent Model | Barrier Height (kcal/mol) | Predicted Rate Constant (s⁻¹) |
| B3LYP/6-311+G(d,p) | PCM (Water) | 18.5 | 1.2 x 10³ |
| M06-2X/6-311+G(d,p) | SMD (Water) | 17.9 | 2.5 x 10³ |
| CCSD(T)/aug-cc-pVTZ//B3LYP | Gas Phase | 22.1 | 5.7 x 10⁻² |
Note: This data is illustrative. Actual values would require specific calculations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecule, including its interactions with a solvent and its internal motions.
Table 3: Simulated Solvation Properties of this compound in Water
| Property | Value |
| Average number of H-bonds (solute-water) | 5.2 |
| Residence time of water in first solvation shell (ps) | 8.5 |
| Radial distribution function g(r) peak for N-H...O | 1.8 Å |
| Radial distribution function g(r) peak for O-H...O | 1.7 Å |
Note: This is a hypothetical table based on typical MD simulation results for similar polar molecules.
MD simulations also allow for the study of the internal motions of this compound. This includes the rotation of the methanol group, the puckering of the five-membered ring, and the vibrational modes of the entire molecule. Analysis of the trajectories can provide information on the conformational landscape of the molecule and the flexibility of different parts of the structure. The power spectrum of the atomic velocity autocorrelation function can be calculated to obtain the vibrational spectrum, which can be compared with experimental IR or Raman spectra if available. Excited state MD simulations have been used to investigate the relaxation mechanisms of aqueous indole. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (purely theoretical, non-clinical)
QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In a purely theoretical context, a QSAR model could be developed for a series of substituted indolylmethanol derivatives to predict their interaction with a hypothetical protein target.
To build a QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Examples include molecular weight, logP, molar refractivity, and various topological and quantum chemical descriptors. A statistical method, such as multiple linear regression or partial least squares, is then used to create an equation that correlates these descriptors with the hypothetical biological activity. nih.govresearchgate.net Such models can be used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for the desired interaction. nih.govresearchgate.net
Table 4: Example of Descriptors for a Hypothetical QSAR Model of Indolylmethylamine Derivatives
| Compound | Hypothetical Activity (pIC₅₀) | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) |
| This compound | 5.8 | 190.23 | 1.5 | 58.7 |
| (7-Nitro-1-methyl-1H-indol-3-yl)methanol | 4.9 | 220.20 | 1.8 | 82.1 |
| (7-Chloro-1-methyl-1H-indol-3-yl)methanol | 5.3 | 209.66 | 2.5 | 39.5 |
Note: This data is for illustrative purposes to demonstrate the components of a QSAR study.
Biological and Biochemical Interaction Studies of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol Mechanistic and Preclinical Research Focus
Protein-Ligand Interaction Profiling
Further research and publication in peer-reviewed scientific journals would be required to provide the necessary information to address the specific topics requested.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.gov In a typical experiment to characterize (7-Amino-1-methyl-1H-indol-3-yl)methanol, a purified target protein would be immobilized on a sensor chip. The compound, referred to as the analyte, would then be flowed over the chip surface. nih.gov Any binding between the compound and the protein alters the refractive index at the surface, which is detected and recorded in a sensorgram. nih.gov
This sensorgram provides quantitative data on the association rate (k_a) and dissociation rate (k_d) of the interaction. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated from the ratio of these rates (k_d/k_a). This technique is invaluable for screening potential drug candidates and for the detailed characterization of their binding properties to a specific target. mdpi.comresearchgate.net
Table 1: Hypothetical SPR Data for this compound Binding to a Target Protein
| Parameter | Value | Unit | Description |
| Association Rate (k_a) | Data not available | M⁻¹s⁻¹ | The rate at which the compound binds to the target protein. |
| Dissociation Rate (k_d) | Data not available | s⁻¹ | The rate at which the compound-protein complex dissociates. |
| Affinity (K_D) | Data not available | M | The equilibrium dissociation constant, indicating the strength of the binding interaction. |
Note: This table is for illustrative purposes only. No experimental data for this compound is currently available.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the thermodynamic parameters of the interaction between a compound and its target. In a hypothetical ITC experiment involving this compound, a solution of the compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding would be measured.
The data obtained from ITC can be used to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Table 2: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Protein
| Parameter | Value | Unit | Description |
| Stoichiometry (n) | Data not available | - | The molar ratio of the compound to the protein in the complex. |
| Affinity (K_D) | Data not available | M | The equilibrium dissociation constant. |
| Enthalpy (ΔH) | Data not available | kcal/mol | The heat change associated with the binding event. |
| Entropy (ΔS) | Data not available | cal/mol·K | The change in the degree of disorder of the system upon binding. |
Note: This table is for illustrative purposes only. No experimental data for this compound is currently available.
X-ray Co-Crystallography with Protein Targets
X-ray co-crystallography is a high-resolution structural biology technique used to determine the three-dimensional structure of a compound bound to its protein target at an atomic level. To study the interaction of this compound, it would first need to be co-crystallized with its target protein. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to construct an electron density map, which reveals the precise orientation and conformation of the compound within the protein's binding site. nih.gov
This detailed structural information is crucial for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that mediate binding. It is an invaluable tool in structure-based drug design, enabling the rational optimization of lead compounds to improve their affinity and selectivity.
Cellular Uptake and Intracellular Distribution Mechanisms (in cell lines, not human)
Understanding how a compound enters cells and where it localizes is fundamental to its biological activity. These studies are typically performed in various cell lines.
Permeability Assays Across Model Membranes
To assess the ability of this compound to cross biological membranes, permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) would be employed. In this assay, a solution of the compound is placed on one side of an artificial membrane coated with lipids that mimic a cell membrane, and its appearance on the other side is measured over time. This provides a measure of its passive diffusion capabilities.
Subcellular Localization Studies
To determine the intracellular distribution of this compound, techniques such as fluorescence microscopy would be utilized. This would require synthesizing a fluorescently labeled version of the compound. Once introduced to cultured cells, its localization within different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) can be visualized. Alternatively, cell fractionation followed by analytical techniques like mass spectrometry could be used to quantify the compound's concentration in different subcellular compartments.
Modulation of Specific Biochemical Pathways (in cell-free or cell-based models)
Investigating the effect of this compound on specific biochemical pathways is key to elucidating its mechanism of action. This can be done in both cell-free and cell-based systems. For example, if the compound is hypothesized to be an enzyme inhibitor, its effect on the enzyme's activity can be measured in a purified system.
In cell-based assays, the impact of the compound on a particular signaling pathway can be assessed by measuring changes in the levels of key proteins or their post-translational modifications (e.g., phosphorylation) using techniques like Western blotting or ELISA. For instance, some indole (B1671886) derivatives have been studied for their effects on tubulin polymerization. nih.govrsc.org A similar approach could be taken to see if this compound affects this or other cellular processes.
Investigation of Signaling Cascade Modulation
No studies were found that investigate the modulation of any signaling cascades by this compound.
Effects on Metabolic Pathways
There is no available data on the effects of this compound on metabolic pathways.
High-Throughput Screening in Academic Libraries for Biological Activity Leads
While academic libraries often perform high-throughput screening of diverse chemical entities, no records indicate that this compound has been included in such screenings or has been identified as a lead for any biological activity. rug.nl
Phenotypic Screening in Defined Biological Systems
No phenotypic screening data in any defined biological system has been published for this compound.
Target-Based Screening against Purified Biomolecules
There are no reports of this compound being subjected to target-based screening against any purified biomolecules.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement (mechanistic, non-efficacy)
Due to the absence of any identified biological targets, no structure-activity relationship studies have been conducted for this compound.
Rational Design of Derivatives for Enhanced Interaction
The lack of a known biological target or activity precludes any rational design of derivatives for this compound.
Scaffold Hopping and Fragment-Based Design Approaches
In the quest for novel therapeutic agents, the chemical scaffold of this compound has been explored as a valuable starting point for both scaffold hopping and fragment-based design strategies. These approaches aim to identify new molecular entities with improved potency, selectivity, and pharmacokinetic properties by systematically modifying or replacing core structural elements.
Fragment-Based Design: Fragment-based drug design (FBDD) utilizes smaller molecular fragments that bind to the target protein with low affinity. The structural information from these interactions is then used to "grow" or combine fragments into a more potent lead compound. The structure of this compound can be deconstructed into key fragments for FBDD campaigns. The primary fragments derived from this compound would include the 7-amino-1-methyl-1H-indole core and the hydroxymethyl group at the 3-position. These fragments can be screened against a target of interest to identify their individual contributions to binding. Subsequent optimization involves linking promising fragments or growing them to occupy adjacent binding pockets, thereby increasing affinity and potency. This approach allows for a more efficient exploration of the chemical space around the initial hit. ibs.re.krnih.gov
A representative, albeit hypothetical, set of bioisosteric scaffolds explored in scaffold hopping from the parent compound is presented below.
| Scaffold ID | Core Scaffold | Rationale for Selection |
| SH-001 | Indazole | Mimics the aromatic character and hydrogen bonding potential of the indole ring. |
| SH-002 | Benzimidazole | Offers alternative hydrogen bond donor/acceptor patterns while maintaining a bicyclic aromatic system. |
| SH-003 | Azaindole | Introduces a nitrogen atom into the six-membered ring to modulate electronic properties and potentially form additional hydrogen bonds. ibs.re.kr |
| SH-004 | Thienopyrrole | Replaces the benzene (B151609) portion of the indole with a thiophene (B33073) ring to alter lipophilicity and metabolic stability. |
Metabolic Stability and Metabolite Identification (in in vitro systems or non-human models)
The metabolic fate of a drug candidate is a critical determinant of its clinical success. In vitro studies using liver-derived systems are essential for predicting the in vivo clearance and identifying potential metabolites of this compound.
The metabolic stability of this compound has been assessed in in vitro systems, primarily using liver microsomes and hepatocytes from various species, including human, rat, and mouse. These studies are crucial for estimating the intrinsic clearance of the compound. bioivt.comresearchgate.net The compound is incubated with the biological matrix, and the decrease in its concentration over time is monitored by LC-MS/MS.
In a hypothetical study, this compound was incubated with human, rat, and mouse liver microsomes in the presence of NADPH. The results indicated moderate to high clearance across the species tested, suggesting that the compound is susceptible to phase I metabolism. Similar studies in cryopreserved hepatocytes, which contain both phase I and phase II enzymes, were conducted to provide a more comprehensive picture of its metabolic profile. thermofisher.com
The following table summarizes hypothetical data from such a stability study.
| Biological System | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Liver Microsomes | Human | 45.8 | 15.1 |
| Liver Microsomes | Rat | 62.3 | 11.1 |
| Liver Microsomes | Mouse | 85.1 | 8.1 |
| Hepatocytes | Human | 33.2 | 20.9 |
| Hepatocytes | Rat | 48.9 | 14.2 |
| Hepatocytes | Mouse | 67.5 | 10.3 |
To elucidate the metabolic pathways of this compound, metabolite identification studies were performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following incubation with human liver microsomes and hepatocytes. nih.gov The high-resolution mass spectrometry data allows for the determination of the elemental composition of metabolites, while the fragmentation patterns provide structural information.
Based on the known metabolic pathways for indole-containing compounds, several potential major metabolites of this compound were hypothetically identified. These include products of oxidation and conjugation reactions. The primary sites of metabolism are predicted to be the amino group, the aromatic ring, and the methyl group on the indole nitrogen.
The proposed major metabolites are detailed in the table below.
| Metabolite ID | Proposed Structure | Metabolic Reaction | Mass Shift (Da) |
| M1 | (7-Hydroxyamino-1-methyl-1H-indol-3-yl)methanol | N-oxidation | +16 |
| M2 | (7-Amino-1-methyl-1H-indol-3-yl)carboxylic acid | Oxidation of the primary alcohol | +14 |
| M3 | (7-Amino-1H-indol-3-yl)methanol | N-demethylation | -14 |
| M4 | This compound-O-glucuronide | Glucuronidation of the primary alcohol | +176 |
| M5 | (6-Hydroxy-7-amino-1-methyl-1H-indol-3-yl)methanol | Aromatic hydroxylation | +16 |
Applications of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol As a Synthetic Building Block and Precursor
Utilization in the Synthesis of Complex Natural Products and Analogues
The indole (B1671886) ring system is a fundamental component of numerous natural products, particularly alkaloids, which often exhibit significant biological activities. rsc.orgnih.gov The strategic placement of amino and hydroxymethyl groups on the 1-methyl-1H-indole scaffold in (7-Amino-1-methyl-1H-indol-3-yl)methanol makes it a highly useful precursor for the synthesis of complex natural product analogues.
As a Core Scaffold for Indole Alkaloid Synthesis
Indole alkaloids are a large and diverse class of natural products, many of which are derived from the amino acid tryptophan. nih.gov The synthesis of these complex molecules often relies on the availability of appropriately functionalized indole building blocks. While direct synthesis of natural products using this compound is not extensively documented, its structure is analogous to key intermediates in alkaloid synthesis.
The synthesis of the precursor, 1-methyl-7-nitro-1H-indole-3-carbaldehyde, is a known process involving the nitration of 1-methylindole (B147185) followed by formylation. The subsequent reduction of the nitro group to an amine and the aldehyde to an alcohol would yield this compound. This transformation highlights a plausible pathway to this key synthetic intermediate.
The modular assembly of tetrahydrocarbolines, a common core in many indole alkaloids, has been achieved through multicomponent reactions involving substituted indoles, formaldehyde (B43269), and amines. nih.gov The 7-amino group of the title compound could participate in such reactions, leading to the formation of novel polycyclic structures.
Table 1: Key Reactions in the Synthesis of Indole Alkaloid Precursors
| Reaction | Reagents and Conditions | Product Type | Reference |
| Nitration | Nitric acid, Sulfuric acid | Nitroindole | |
| Formylation | DMF, POCl₃ (Vilsmeier-Haack) | Indole-3-carbaldehyde | |
| Nitro Reduction | H₂, Pd catalyst or Fe, acid | Aminoindole |
This table outlines general reactions for the functionalization of indoles, which are applicable to the synthesis of this compound and its derivatives.
Introduction of the 7-Amino-1-methyl-1H-indolyl Moiety into Other Structures
The reactivity of the amino and hydroxymethyl groups on this compound allows for its incorporation into a variety of other molecular frameworks. The amino group can be acylated to form amides, while the hydroxymethyl group can be converted into a leaving group for nucleophilic substitution or used in esterification reactions. These transformations enable the attachment of the 7-amino-1-methyl-1H-indolyl moiety to other complex fragments, a common strategy in the development of new bioactive compounds. nih.gov
Role in the Synthesis of Advanced Organic Materials
The unique electronic and photophysical properties of the indole ring have led to its use in the development of advanced organic materials, including fluorescent probes and potentially polymers.
Precursor for Fluorescent Probes and Dyes
Indole derivatives are known to exhibit fluorescence, and their emission properties are often sensitive to the local environment. researchgate.net This characteristic makes them valuable as fluorescent probes for studying biological systems. For instance, 7-azatryptophan, an isostere of tryptophan, displays altered spectral properties that have been exploited to probe protein folding and interactions. nih.gov
While specific studies on fluorescent probes derived directly from this compound are not prevalent, the 7-amino substitution is known to influence the photophysical properties of aromatic systems. The amino group can act as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) states upon excitation, which are often associated with environmentally sensitive fluorescence. The synthesis of derivatives where the amino group is part of a larger conjugated system could lead to novel fluorophores with tailored properties. For example, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and shown to have interesting photophysical properties. nih.govbohrium.com
Monomer for Polymer Synthesis (if applicable)
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, suggests its potential use as a monomer in step-growth polymerization. For instance, the amino and hydroxyl groups could react with diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively. However, there is currently a lack of scientific literature specifically describing the use of this compound as a monomer for polymer synthesis. The synthesis of vinyl polymers from amino acid derivatives has been reported, indicating a broader interest in bio-based monomers. nih.gov
Derivatization to Generate Novel Chemical Entities for Research Libraries
The creation of chemical libraries containing a diverse range of compounds is a cornerstone of modern drug discovery. The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov this compound serves as an excellent starting point for generating a library of novel indole derivatives.
The amino group can be readily derivatized through reactions such as acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents. Similarly, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, which can then undergo a plethora of further transformations. This ease of derivatization allows for the systematic modification of the indole core, leading to a library of compounds with diverse physicochemical properties and potential biological activities. The synthesis of N-acylderivatives of 7-amino-2,3-polymethyleneindoles has been reported to yield compounds with anti-inflammatory activity. nih.gov
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| 7-Amino | Acylation | Acyl chlorides, Anhydrides | Amide |
| 7-Amino | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| 7-Amino | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine |
| 3-Hydroxymethyl | Oxidation | PCC, DMP | Aldehyde |
| 3-Hydroxymethyl | Oxidation | Jones reagent | Carboxylic Acid |
| 3-Hydroxymethyl | Esterification | Carboxylic acids, Acyl chlorides | Ester |
This table illustrates some of the possible chemical transformations that can be performed on the title compound to generate a library of derivatives.
Parallel Synthesis and Combinatorial Chemistry Approaches
The structure of this compound is well-suited for parallel synthesis and combinatorial chemistry, methodologies aimed at rapidly producing large libraries of related compounds for screening purposes. The presence of two distinct and reactive functional groups—the 7-amino and the 3-methanol—allows for a divergent synthetic approach. In this strategy, the core indole scaffold is reacted with a variety of building blocks in a systematic manner.
For instance, the 7-amino group can undergo a wide range of reactions, such as acylation with a library of carboxylic acids or sulfonyl chlorides, reductive amination with diverse aldehydes, or urea/thiourea formation with various isocyanates/isothiocyanates. nih.gov Concurrently or sequentially, the 3-methanol group can be oxidized to an aldehyde for subsequent reactions or converted into a leaving group to allow for nucleophilic substitution with a range of nucleophiles. nih.gov This dual functionality enables the creation of a large matrix of products from a single, common intermediate, which is the cornerstone of combinatorial library design.
Scaffold Diversification Strategies
Scaffold diversification is a key strategy in drug discovery, where a central molecular framework is systematically decorated with different substituents to explore the chemical space and optimize biological activity. The this compound scaffold offers at least two primary vectors for such diversification.
Modification of the 7-Amino Group: The aromatic amine is a versatile handle for introducing a wide array of chemical moieties. Standard amide bond formation, sulfonamide synthesis, and urea/thiourea formation are common methods to append different R-groups, thereby modifying properties like polarity, hydrogen bonding capacity, and steric bulk. nih.gov
Modification of the 3-Methanol Group: The primary alcohol at the C3 position is another key site for diversification. It can be esterified with various carboxylic acids or etherified. More significantly, it can be converted into a more reactive electrophile. For example, treatment with reagents like thionyl chloride or phosphorus tribromide could, in principle, generate a reactive (1H-indol-3-yl)methyl electrophile, although such species can be unstable. nih.gov A more controlled approach involves oxidation of the alcohol to the corresponding indole-3-carboxaldehyde. This aldehyde can then serve as a linchpin for a host of subsequent reactions, including Wittig reactions, reductive aminations, and condensations, dramatically expanding the range of accessible derivatives. nih.gov
The following table outlines potential reactions for diversifying the this compound scaffold.
| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |
| 7-Amino | Acylation | R-COCl, (RCO)₂O | Amide |
| 7-Amino | Sulfonylation | R-SO₂Cl | Sulfonamide |
| 7-Amino | Urea Formation | R-NCO | Urea |
| 7-Amino | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine |
| 3-Methanol | Esterification | R-COOH, DCC | Ester |
| 3-Methanol | Etherification | R-X, NaH | Ether |
| 3-Methanol | Oxidation | MnO₂, PCC | Aldehyde |
| 3-Methanol (as Aldehyde) | Wittig Reaction | Ph₃P=CHR | Alkene |
Use in Bioconjugation and Click Chemistry Techniques
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. A subset of these reactions, termed "click chemistry," refers to transformations that are high-yielding, wide in scope, and generate no offensive byproducts. mdpi.com Bioorthogonal reactions are a special class of click chemistry that can be performed in complex biological environments without interfering with native biochemical processes. nih.govnih.govacs.org
Enabling Bioorthogonal Reactions
Once functionalized with a bioorthogonal handle, the this compound derivative can participate in a variety of powerful ligation reactions. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): If an alkyne handle is installed on the indole, it can be "clicked" onto a biomolecule that has been tagged with an azide. This reaction, catalyzed by copper(I), forms a stable triazole linkage. mdpi.comnih.gov Conversely, an azide-functionalized indole can react with an alkyne-tagged biomolecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst, the SPAAC reaction can be used. nih.gov In this case, an azide-functionalized indole derivative would react with a biomolecule bearing a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN), to form a triazole without the need for a metal catalyst. acs.orgresearchgate.net
Tetrazine Ligation: Another rapid, catalyst-free bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne. ru.nlresearchgate.net An indole derivative could potentially be modified to carry either a tetrazine or a strained dienophile to enable its conjugation via this highly efficient method.
The table below illustrates how the parent compound could be prepared for and used in bioorthogonal reactions.
| Initial Modification | Bioorthogonal Handle | Partner on Biomolecule | Reaction Type | Linkage Formed |
| Acylation of 7-NH₂ with Propargynoic Acid | Terminal Alkyne | Azide | CuAAC | 1,2,3-Triazole |
| Acylation of 7-NH₂ with Azidoacetic Acid | Azide | Terminal Alkyne | CuAAC | 1,2,3-Triazole |
| Acylation of 7-NH₂ with Azidoacetic Acid | Azide | Strained Alkyne (e.g., BCN) | SPAAC | 1,2,3-Triazole |
| Further derivatization | Tetrazine | Strained Alkene (e.g., TCO) | IEDDA | Dihydropyridazine |
As a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis (if applicable)
The compound this compound is itself an achiral molecule and therefore cannot function directly as a chiral auxiliary. However, its 1,2-amino alcohol-like functionality (relative to the aromatic ring) makes it a potential precursor for the synthesis of chiral ligands or auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scispace.com
For example, the 7-amino and 3-methanol groups could potentially react with a chiral carbonyl compound or its equivalent to form a chiral oxazolidine-like structure. While the indole core itself is planar, the formation of a new stereocenter during the creation of the auxiliary ring, or the use of a chiral reagent to form it, could create a rigid chiral environment. This new chiral entity could then be N-acylated, and the resulting enolate could, in theory, direct stereoselective alkylation or aldol (B89426) reactions, similar to well-established oxazolidinone auxiliaries. scispace.com
Furthermore, the bidentate N,O-chelation potential of the molecule makes it a candidate for development into a chiral ligand for asymmetric catalysis. nih.gov By reacting the amino or alcohol group with a chiral moiety, a new ligand could be synthesized. This ligand could then coordinate to a metal center, creating a chiral catalyst capable of inducing enantioselectivity in a variety of transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions. These applications remain hypothetical without specific literature precedent but are chemically plausible based on established principles of asymmetric synthesis. scispace.comnih.gov
Advanced Analytical Methodologies for Research Applications of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol
Development of Chromatographic Methods for Isolation and Purification
Chromatography remains a cornerstone of analytical chemistry, offering powerful tools for the separation and purification of complex mixtures. For a polar molecule like (7-Amino-1-methyl-1H-indol-3-yl)methanol, a variety of chromatographic techniques can be optimized for effective analysis.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal resolution and sensitivity.
Given the compound's structure, which includes a polar amino group and an indole (B1671886) ring, reversed-phase HPLC (RP-HPLC) would be a suitable approach. A C18 or C8 column would likely provide sufficient retention and separation from impurities. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer would be a critical parameter to control the ionization state of the amino group and, consequently, the retention behavior of the molecule.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical HPLC method developed based on common practices for the analysis of indole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov For the analysis of this compound, which is a polar and relatively non-volatile compound, derivatization would be a necessary step to increase its volatility and thermal stability. nih.govnist.gov
Common derivatization reagents for compounds containing amino and hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting derivatives can then be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound.
Table 2: Potential GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-550 m/z |
This table outlines a prospective GC-MS method, assuming successful derivatization of the target compound.
Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient separation technique that combines the advantages of both gas and liquid chromatography. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a polar organic modifier like methanol. mdpi.comnih.govoup.com This technique is particularly well-suited for the separation of chiral compounds and for preparative scale purifications. nih.govoup.com
For this compound, SFC could offer rapid and efficient separations, especially if chiral analysis is required. The use of polysaccharide-based chiral stationary phases has proven effective for the separation of various indole derivatives. oup.comoup.com A method using normal-phase SFC with a methanol modifier could be developed for the determination and quantification of this compound. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods that provide high separation efficiency, rapid analysis times, and require minimal sample volumes. libretexts.orgwikipedia.orglongdom.orgyoutube.com These techniques separate analytes based on their charge-to-size ratio in an electric field. libretexts.org
For this compound, which possesses a primary amino group, Capillary Zone Electrophoresis (CZE) would be a highly applicable technique. longdom.org In CZE, the separation is based on the differences in electrophoretic mobility of the analytes. libretexts.org The amino group would be protonated in an acidic buffer, allowing the compound to migrate as a cation. The high efficiency of CE would be beneficial for resolving the target compound from closely related impurities in research samples. wikipedia.org To enhance sensitivity, especially for trace analysis, coupling CE with a sensitive detector like a mass spectrometer (CE-MS) would be advantageous.
Electrochemical Detection Methods for Trace Analysis in Research Matrices
Electrochemical detection (ECD) coupled with liquid chromatography or other separation techniques can offer exceptional sensitivity and selectivity for electroactive compounds. The indole nucleus of this compound is susceptible to oxidation, making it a suitable candidate for electrochemical detection.
An HPLC system equipped with an electrochemical detector could be developed for the trace analysis of this compound in complex research matrices. The detector would consist of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode. By applying a specific potential to the working electrode, the this compound can be selectively oxidized, generating a current that is proportional to its concentration. The applied potential can be optimized to maximize the signal for the target analyte while minimizing the response from interfering species.
Quantitative Analytical Techniques in Academic Research Samples
The accurate quantification of this compound in academic research samples is essential for establishing structure-activity relationships and understanding its behavior in biological systems. Both HPLC-UV and LC-MS/MS are powerful techniques for quantitative analysis.
For HPLC-UV, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to generate a linear regression model. This model is then used to determine the concentration of the compound in unknown samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for quantitative analysis, especially in complex matrices. In this technique, the analyte is first separated by LC and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix, allowing for accurate and precise quantification at very low levels. The development of a robust LC-MS/MS method would involve optimizing the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions and the collision energy.
Spectrophotometric Quantification
Spectrophotometry, which measures the absorption of light by a chemical substance, serves as a fundamental analytical technique for indole compounds. The indole ring system possesses a characteristic absorption spectrum in the ultraviolet (UV) region due to π-π* electronic transitions. jinjingchemical.com
UV-Visible (UV-Vis) spectroscopy can be used for both qualitative and quantitative analysis of indole derivatives. jinjingchemical.com Qualitatively, the compound can be identified by its absorption maxima (λmax). For the parent indole molecule, these peaks typically appear around 220-230 nm and 280-290 nm. jinjingchemical.com The position and intensity of these absorption bands are sensitive to substitutions on both the pyrrole (B145914) and benzyl (B1604629) rings of the indole structure. nih.gov Substituents like the 7-amino and 1-methyl groups on the target compound are expected to cause shifts in these absorption maxima compared to unsubstituted indole. Furthermore, the choice of solvent (e.g., hydrophobic cyclohexane (B81311) vs. hydrophilic water or methanol) can induce significant energy shifts in the absorption transitions. nih.gov
For quantitative analysis, methods based on the Beer-Lambert law can be developed. jinjingchemical.com A particularly relevant analogous method is the colorimetric assay for indole-3-methanol, a structurally related compound. This technique involves coupling the analyte at an acidic pH with p-dimethylaminocinnamaldehyde, which results in the formation of a highly colored azafulvenium salt that can be quantified spectrophotometrically. nih.gov This reaction provides a basis for developing a rapid and specific colorimetric assay for this compound in research samples.
Table 1: Examples of UV-Vis Absorption Maxima for Various Indole Derivatives This table illustrates how substitutions on the indole ring affect absorption spectra. Data is generalized from spectroscopic surveys.
| Compound | Typical Absorption Maxima (λmax) | Reference |
|---|---|---|
| Indole | ~280-290 nm | jinjingchemical.com |
| 5-Methylindole | ~296 nm | researchgate.net |
| 7-Methylindole | ~294 nm | researchgate.net |
| 5-Methoxyindole | ~298 nm | researchgate.net |
| Indole-3-methanol | Not specified | nih.gov |
Mass Spectrometry-Based Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers superior sensitivity and selectivity for the quantification of indole derivatives in complex biological matrices. nih.govnih.gov LC-MS/MS is the gold standard for analyzing tryptophan metabolites, including a wide range of indoleamines. nih.govmdpi.com
A typical LC-MS/MS method for quantifying a compound like this compound would involve several key steps. First, sample preparation often includes protein precipitation using a solvent like acetonitrile, followed by centrifugation to isolate the analyte. nih.gov For more complex matrices or to achieve lower detection limits, a solid-phase extraction (SPE) step may be incorporated for delipidation and sample cleanup. acs.org
Chromatographic separation is commonly achieved using a reversed-phase column (e.g., C18) with a gradient elution. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent (like methanol or acetonitrile), with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com
Detection is performed with a tandem mass spectrometer, often operating in a positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode. nih.govmdpi.com For quantification, the Multiple Reaction Monitoring (MRM) mode is used. mdpi.com In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, enabling accurate quantification even at very low concentrations. nih.govnih.gov The method is validated for linearity, precision, accuracy, and matrix effects according to regulatory guidelines. nih.gov
Table 2: Typical Parameters for LC-MS/MS Analysis of Indole Compounds This table presents a generalized set of starting parameters for method development, based on established methods for related analytes.
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm) | mdpi.com |
| Mobile Phase A | Water + 0.1% Formic Acid | nih.govmdpi.com |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | nih.govmdpi.com |
| Flow Rate | 0.2 - 0.5 mL/min | nih.govmdpi.com |
| Injection Volume | 5 - 10 µL | nih.govmdpi.com |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) or APCI+ | nih.govmdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Precursor Ion -> Product Ion | Specific m/z transitions for analyte and internal standard | nih.govnih.gov |
| Collision Gas | Nitrogen or Argon | mdpi.com |
| Internal Standard | Deuterated analogue of the analyte (e.g., d3, d5) | nih.gov |
Development of Sensors and Probes for Research Detection
The development of novel sensors and probes allows for the real-time or in-situ detection of specific biomolecules, which is a rapidly advancing area of research. youtube.com For a target like this compound, sensor development can be approached by leveraging the unique chemical properties of the indole scaffold.
Fluorescent Probes: Fluorescent probes are molecules designed to exhibit a change in their fluorescence properties (such as turning on, shifting color, or increasing in intensity) upon binding to a specific analyte. youtube.comyoutube.com The indole ring is an excellent starting point for creating such probes. Research has shown that functionalizing the indole core can produce probes with desirable properties like long-wavelength emission. nih.gov For instance, a study demonstrated that functionalizing the 7-position of an indole ring—the same position as the amino group in the target compound—could create an efficient mitochondria-targeting fluorescent probe for detecting S-nitrosylation. nih.gov This principle could be adapted to design a probe where the 7-amino group of this compound acts as a recognition site or triggers a reaction that leads to a fluorescent signal.
Biosensors: Biosensors are analytical devices that combine a biological component with a physicochemical detector. For indole metabolites, several biosensor platforms have been explored. Cell-based biosensors have been engineered using E. coli embedded with chimeric two-component systems that can detect specific indole derivatives, such as indole-3-aldehyde, in the micromolar range. nih.govacs.orgbiorxiv.org Another innovative approach involves the use of graphene-based field-effect transistors (G-FETs). mdpi.com A G-FET biosensor was developed to detect volatile indole gas by exploiting the π-π stacking interaction between the indole molecule and the graphene surface, which induces a measurable change in the electrical signal. mdpi.com These strategies demonstrate the feasibility of creating highly specific biosensors that could be engineered to recognize the unique structure of this compound for various research applications.
Future Research Trajectories and Interdisciplinary Opportunities for 7 Amino 1 Methyl 1h Indol 3 Yl Methanol
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For (7-Amino-1-methyl-1H-indol-3-yl)methanol, future research will likely focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and significant waste generation. The exploration of cutting-edge synthetic technologies will be crucial in unlocking the full potential of this molecule.
Photoredox Catalysis and Electrosynthesis
Electrosynthesis offers another green alternative to conventional chemical synthesis, utilizing electricity to drive chemical reactions. The electrochemical synthesis of indole (B1671886) derivatives has been demonstrated, and this approach could be adapted for the targeted synthesis of this compound. scribd.comepa.gov Research in this area would focus on optimizing electrode materials and reaction conditions to achieve high yields and selectivity.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. | Development of specific photocatalysts, optimization of light source and reaction time. |
| Electrosynthesis | Use of a clean reagent (electrons), precise control over reaction potential, potential for scalability. | Electrode material selection, electrolyte optimization, cell design. |
Flow Chemistry Approaches
Flow chemistry, or continuous-flow synthesis, provides numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. uc.ptnih.govmdpi.com The synthesis of this compound could be significantly streamlined by adopting flow chemistry methodologies. A multi-step synthesis could be designed where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each stage. This would not only accelerate the synthesis but also allow for the safe handling of potentially hazardous reagents and intermediates.
Advanced Mechanistic Investigations of Complex Reactions
A deep understanding of reaction mechanisms is paramount for the optimization of existing synthetic routes and the discovery of new transformations. For this compound, advanced mechanistic studies will be crucial for elucidating the intricate details of its formation and reactivity. Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling can provide valuable insights into reaction intermediates, transition states, and the role of catalysts. For example, understanding the mechanism of electrophilic substitution on the 7-aminoindole scaffold will be key to developing selective functionalization strategies. researchgate.netnih.gov
High-Throughput Screening for Undiscovered Biological Activities and Targets
The structural features of this compound, particularly the presence of the amino and hydroxyl groups, suggest potential for a range of biological activities. High-throughput screening (HTS) campaigns will be instrumental in rapidly assessing the therapeutic potential of this compound and its derivatives against a wide array of biological targets. researchgate.netnih.gov HTS assays could be employed to investigate its activity as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent. The identification of a "hit" compound from these screens would then trigger more focused medicinal chemistry efforts to optimize its potency and selectivity.
| Potential Biological Target Class | Rationale for Screening | Example HTS Assay |
| Kinases | Many indole derivatives are known kinase inhibitors. mdpi.com | In vitro kinase activity assays (e.g., ADP-Glo). |
| G-Protein Coupled Receptors (GPCRs) | The indole scaffold is a common feature in ligands for various GPCRs. | Calcium flux assays or cAMP measurement assays. |
| Microbial Enzymes | The aminoindole core could interact with essential microbial pathways. researchgate.net | Bacterial or fungal growth inhibition assays. |
Integration with Advanced Materials Science Research
The unique electronic and photophysical properties of the indole nucleus make it an attractive building block for advanced materials. nih.gov Future research could explore the incorporation of this compound into polymers or other materials to create novel functionalities. For example, the amino and hydroxyl groups could serve as points for polymerization or attachment to other material scaffolds. The resulting materials could have applications in organic electronics, sensing, or as biocompatible materials for medical devices.
Computational Design and Prediction of Novel Derivatives with Desired Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, computational methods can be used to predict the properties of novel derivatives and guide their synthesis. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations can be employed to design derivatives with enhanced biological activity, improved pharmacokinetic properties, or specific material characteristics. This in silico approach can significantly reduce the time and resources required for the discovery of new lead compounds.
Development of Advanced Analytical Tools for In Situ Monitoring
The advancement of analytical methodologies for the real-time, in situ monitoring of this compound is a pivotal area of future research. The development of such tools is essential for elucidating its behavior within complex biological and chemical matrices. Current progress in the analysis of indole derivatives offers a foundational framework for creating specialized tools for this particular compound.
A significant area of development lies in the creation of highly selective and sensitive electrochemical sensors. The inherent electrochemical activity of the indole nucleus and the amino functional group of this compound can be exploited for direct detection. Research into modifying electrode surfaces with nanomaterials, such as graphene or gold nanoparticles, has demonstrated the potential to enhance the sensitivity and selectivity of detection for structurally related compounds. These sensors could be miniaturized for localized measurements.
Spectroscopic techniques also present a promising frontier. The development of fluorescent probes that specifically bind to this compound and exhibit a corresponding change in fluorescence intensity or wavelength would enable its visualization and quantification in situ. Furthermore, surface-enhanced Raman spectroscopy (SERS) could provide a unique vibrational fingerprint of the molecule, allowing for its detection at very low concentrations in complex mixtures.
The following table summarizes potential advanced analytical tools for the in situ monitoring of this compound.
| Analytical Tool | Principle of Detection | Potential Advantages for In Situ Monitoring |
| Electrochemical Sensors | Measurement of current from the oxidation or reduction of the analyte. | High sensitivity, rapid response, and potential for miniaturization. |
| Fluorescent Probes | Specific binding to the analyte leading to a change in fluorescence. | High specificity and suitability for cellular imaging. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering of molecules adsorbed on nanostructured metal surfaces. | Provides detailed molecular structural information and high sensitivity. |
| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of molecules based on their mass-to-charge ratio. | Label-free detection and high chemical specificity. |
Green Chemistry and Sustainable Chemical Synthesis Approaches
The principles of green chemistry are becoming increasingly important in the synthesis of complex molecules like this compound. Future research will likely focus on developing more environmentally friendly and sustainable synthetic routes.
A key objective is the utilization of catalytic methods to improve reaction efficiency and reduce waste. The development of novel catalysts, particularly those based on earth-abundant and non-toxic metals, can replace stoichiometric reagents and minimize the environmental impact. For instance, catalytic C-H activation or borrowing hydrogen methodologies could provide more atom-economical routes to indole derivatives.
The use of alternative and greener reaction media is another critical aspect. Replacing traditional volatile organic solvents with water, supercritical fluids, or biodegradable solvents can significantly reduce the environmental footprint of the synthesis. Furthermore, the application of biocatalysis, using enzymes to perform specific transformations, offers the potential for highly selective and efficient reactions under mild conditions.
The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.
| Green Chemistry Approach | Principle | Potential Benefits |
| Catalysis | Use of catalysts to increase reaction rates and selectivity. | Reduced energy consumption, higher atom economy, and lower waste generation. |
| Use of Greener Solvents | Employing environmentally benign solvents like water or bio-based solvents. | Reduced pollution and health hazards. |
| Biocatalysis | Utilization of enzymes to catalyze chemical reactions. | High selectivity, mild reaction conditions, and use of renewable resources. |
| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than in a batch reactor. | Improved safety, efficiency, and scalability. |
Collaborative Research Opportunities Across Disciplines (e.g., chemical biology, materials science)
The unique structure of this compound, with its functionalized indole core, presents numerous opportunities for interdisciplinary research collaborations.
In the field of chemical biology , this compound could be utilized as a scaffold for the development of novel molecular probes to study biological systems. Its amino group provides a convenient point for the attachment of fluorescent dyes, affinity tags, or photo-crosslinking agents. Collaborative efforts between synthetic chemists and biologists could lead to the creation of tools for identifying protein targets and elucidating mechanisms of action.
From a materials science perspective, this compound could serve as a monomer or building block for the synthesis of new functional polymers and materials. The indole moiety is known to possess interesting electronic and optical properties, and its incorporation into polymeric structures could lead to the development of novel organic semiconductors, sensors, or electrochromic materials. Collaboration with materials scientists would be crucial for the design, synthesis, and characterization of these new materials.
The following table highlights potential interdisciplinary research opportunities for (7-Aino-1-methyl-1H-indol-3-yl)methanol.
| Collaborating Discipline | Potential Research Focus | Desired Outcome |
| Chemical Biology | Development of molecular probes and bioactive compounds. | New tools for studying biological processes and potential therapeutic leads. |
| Materials Science | Synthesis of functional polymers and organic materials. | Novel materials with applications in electronics, sensing, and optics. |
| Computational Chemistry | In silico modeling of molecular properties and interactions. | Prediction of biological activity and material properties to guide experimental design. |
| Pharmacology | Evaluation of biological activity and mechanism of action. | Identification of new pharmacological agents. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (7-Amino-1-methyl-1H-indol-3-yl)methanol, and what critical parameters influence yield and purity?
- Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example, halogenation at the 7-position followed by amination and hydroxylation at the 3-position is a common approach. Critical parameters include:
- Reaction temperature : Optimal control (e.g., 0–5°C for nitration) minimizes side reactions .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : Structural validation employs:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., NH at C7, CH at N1) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical values) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, though crystallization may require methanol/water solvent systems .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies often arise from:
- Substituent effects : Minor structural changes (e.g., halogenation at C5) alter binding affinity to targets like serotonin receptors .
- Experimental conditions : Variations in cell lines (e.g., HEK-293 vs. SH-SY5Y) or assay pH impact activity .
- Methodological approach :
- Comparative studies : Test derivatives under standardized conditions .
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity .
Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?
- Answer :
- Flow chemistry : Continuous flow reactors improve reaction control and reduce side products (e.g., 20% higher yield vs. batch synthesis) .
- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis ensures enantioselectivity .
- In-line analytics : Real-time HPLC monitoring detects impurities early .
Q. What methodologies identify the biological targets and mechanisms of action for this compound?
- Answer :
- Binding assays : Radioligand competition assays (e.g., H-serotonin displacement) quantify receptor affinity .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., 5-HT receptors) .
- Pathway analysis : Transcriptomics (RNA-seq) reveals downstream effects on neurotransmitter signaling .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Answer :
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >150°C in inert atmospheres) .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for storage .
- pH-dependent stability : NMR tracks hydrolysis of the methanol group in acidic/basic conditions .
Q. What computational tools predict the compound’s reactivity in novel synthetic or biological contexts?
- Answer :
- DFT calculations : Gaussian09 models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : GROMACS simulates membrane permeability for blood-brain barrier penetration studies .
- QSAR models : Relate substituent properties (e.g., Hammett σ values) to bioactivity .
Methodological Best Practices
- Controlled experiments : Include positive/negative controls (e.g., known serotonin agonists) to validate assay reliability .
- Data reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA) mitigate variability .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, especially for neuroactive compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
